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Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

This guide provides an in-depth analysis of the spectroscopic data for 1,1-Diphenylethanol, a
tertiary alcohol of significant interest in organic synthesis and medicinal chemistry. The
document details the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral
characteristics of the molecule, offering a valuable resource for researchers, scientists, and
professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 1,1-Diphenylethanol is characterized by several key absorption
bands that confirm its molecular structure.

Data Presentation

The principal IR absorption peaks for 1,1-Diphenylethanol are summarized in the table below.
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Wavenumber (cm—?) Intensity Assignment

O-H Stretch (non-hydrogen
~3613 Strong, Sharp

bonded)
~3089, 3062, 3028 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch (CHs)
~1600, 1490, 1445 Medium-Strong Aromatic C=C Bending
~1370 Medium C-H Bending (CHs)
~1170 Strong C-O Stretch (Tertiary Alcohol)
760, 700 Strong C-H Out-of-plane Bending

(Monosubstituted Benzene)

Experimental Protocol

The following protocol outlines the procedure for obtaining the FTIR spectrum of 1,1-
Diphenylethanol using the melt technique with a capillary cell.

o Sample Preparation: A small amount of solid 1,1-Diphenylethanol is placed on a clean, dry
salt plate (e.g., NaCl or KBr).

e Melting: The salt plate is gently heated to melt the solid sample, creating a thin liquid film.

o Assembly: A second salt plate is carefully placed on top of the molten sample to form a
capillary film.

o Data Acquisition: The assembled salt plates are placed in the sample holder of an FTIR
spectrometer.

e Background Scan: A background spectrum of the empty salt plates is recorded to subtract
any atmospheric and instrumental interferences.

o Sample Scan: The IR spectrum of the 1,1-Diphenylethanol sample is then recorded. The
instrument is typically set to scan the mid-infrared range (4000-400 cm™1).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Both *H and 3C NMR spectra are essential for the complete structural elucidation of

1,1-Diphenylethanol.

'H NMR Spectroscopy

The *H NMR spectrum of 1,1-Diphenylethanol displays distinct signals corresponding to the

different types of protons in the molecule.

Chemical Shift (5,

Integration Multiplicity Assignment
ppm)
1.87 3H Singlet (s) Methyl Protons (-CHs)
5.52 1H Singlet (s) Hydroxyl Proton (-OH)
) Para-protons of
7.20 2H Triplet (t) )
Phenyl Rings
Doublet of Doublets Meta-protons of
7.31 4H
(dd) Phenyl Rings
Ortho-protons of
7.46 4H Doublet (d)

Phenyl Rings

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the different carbon environments within the

1,1-Diphenylethanol molecule.
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Chemical Shift (6, ppm) Assighment

~30 Methyl Carbon (-CH3)

~75 Quaternary Carbon (C-OH)

~125 Ortho- & Para- Carbons of Phenyl Rings
~128 Meta- Carbons of Phenyl Rings

~148 Ipso-Carbons of Phenyl Rings

Experimental Protocol

The following is a generalized protocol for acquiring high-resolution *H and 3C NMR spectra of
1,1-Diphenylethanol on a Bruker spectrometer.

e Sample Preparation:

o Weigh approximately 10-20 mg of 1,1-Diphenylethanol and dissolve it in approximately
0.6-0.7 mL of deuterated chloroform (CDCls).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
e 1H NMR Acquisition:
o Load a standard proton experiment parameter set.

o Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.
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o Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:
o Load a standard carbon-13 experiment parameter set (e.g., with proton decoupling).

o Set the appropriate spectral width, a larger number of scans (typically 64 or more) due to
the lower natural abundance of 13C, and a suitable relaxation delay.

o Acquire the FID.
» Data Processing:
o Apply a Fourier transform to the FIDs of both the *H and 13C experiments.
o Phase the resulting spectra.
o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
o Integrate the peaks in the *H spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,1-
Diphenylethanol, from sample preparation to data interpretation.
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Spectroscopic analysis workflow for 1,1-Diphenylethanol.

» To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Diphenylethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1581894+#spectroscopic-data-of-1-1-diphenylethanol-
ir-nmr]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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